
4'-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide is a chemical compound that belongs to the class of nitroacetanilides It is characterized by the presence of a nitro group, a thioether linkage, and an acetanilide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide typically involves the following steps:
Nitration of Acetanilide: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroacetanilide.
Thioether Formation: The nitroacetanilide is then reacted with p-tolylthiol in the presence of a suitable base, such as sodium hydroxide, to form the thioether linkage.
Acetylation: The final step involves acetylation of the intermediate product to yield 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide undergoes various chemical reactions, including:
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Halogenated thioether derivatives.
Hydrolysis: Aniline derivatives.
Applications De Recherche Scientifique
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Antiviral Activity: It interferes with viral replication by targeting viral DNA polymerase.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroacetanilide: A nitro derivative of acetanilide used as an intermediate in dye production.
2-Nitroacetanilide: Another isomer of nitroacetanilide with similar applications.
3-Nitroacetanilide: Yet another isomer with comparable properties.
Uniqueness
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
20404-97-1 |
|---|---|
Formule moléculaire |
C17H18N2O3S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-[4-[1-(4-methylphenyl)sulfanyl-2-nitroethyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-9-16(10-4-12)23-17(11-19(21)22)14-5-7-15(8-6-14)18-13(2)20/h3-10,17H,11H2,1-2H3,(H,18,20) |
Clé InChI |
FEYDRETXYFWGJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC(C[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)










